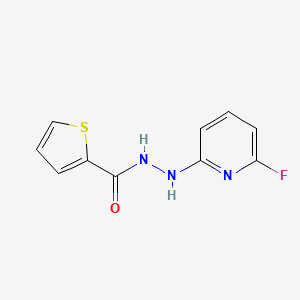

N'-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide” is likely a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .

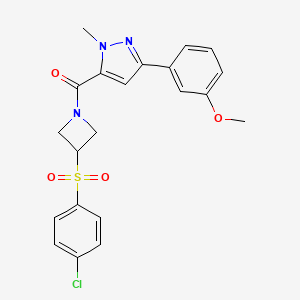

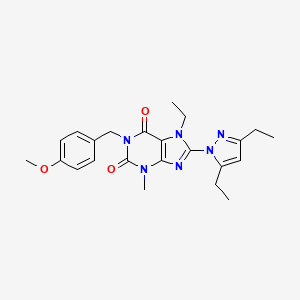

Molecular Structure Analysis

The molecular structure of “N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide” would likely involve a pyridine ring attached to a thiophene ring via a carbohydrazide linker. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

As a nitrogen-containing compound, “N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide” could potentially undergo a variety of chemical reactions, including but not limited to, redox reactions, substitution reactions, and coordination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide” would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications

Spectrochemical Applications

Acylhydrazone derivatives exhibit specific responses towards fluoride ion, making them potential candidates for fluoride sensors. Such compounds have been synthesized and characterized, with their binding affinity towards fluoride anion studied using fluorescence spectroscopy and theoretical calculations (Jose et al., 2018).

Novel Compound Synthesis

The development of novel pyridine-based hydrazone derivatives showcases the chemical versatility of such compounds. These derivatives have been synthesized via ultrasonication, offering insights into their structural stability, influenced by intra- and intermolecular hydrogen bonds, and demonstrating potential applications in materials architecture (Khalid et al., 2021).

Radiopharmaceutical Development

The exploration of pyridine derivatives as radioligands for brain imaging highlights their application in the medical field. For example, the synthesis of a [6-pyridinyl-18F]-labelled fluoro derivative of WAY-100635 as a candidate radioligand for imaging 5-HT1A receptors in the brain with PET demonstrates the compound's utility in neuroscience research (Karramkam et al., 2003).

Mechanism of Action

Target of Action

N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is suggested that the compound might interact with its targets, leading to certain changes . The specifics of these interactions and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It is suggested that the compound might affect certain pathways, leading to downstream effects

Result of Action

It is suggested that the compound might have certain effects at the molecular and cellular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide . These factors might include temperature, soil type, soil microbe, and soil moisture

Safety and Hazards

Future Directions

The future directions for the study and application of “N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide” would depend on its properties and potential uses. This could involve further studies to better understand its properties, potential applications in various fields like medicine or materials science, and the development of new synthesis methods .

Properties

IUPAC Name |

N'-(6-fluoropyridin-2-yl)thiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3OS/c11-8-4-1-5-9(12-8)13-14-10(15)7-3-2-6-16-7/h1-6H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFDNVJYRQRDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2626249.png)

![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)

![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2626254.png)

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)

![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)

![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626264.png)

![3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2626265.png)

![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)